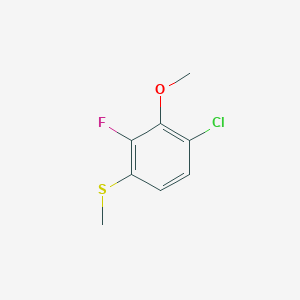

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOMPEBAAYICIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

The following technical guide details the structural characterization, synthetic pathways, and physicochemical properties of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane .

Structural Identity, Synthetic Methodology, and Analytical Characterization[1][2]

Executive Summary

This compound (CAS 2404734-02-5 ) is a highly specialized tetrasubstituted benzene derivative.[1][2] It serves as a critical intermediate in the synthesis of next-generation agrochemicals, specifically pyridine-carboxylate herbicides (e.g., Halauxifen-methyl and Florpyrauxifen-benzyl analogs).[1][2] The molecule features a unique "push-pull" electronic structure driven by the interplay between the electron-donating methoxy/thiomethyl groups and the electron-withdrawing halogen substituents.[1][2] This guide provides a comprehensive technical analysis for researchers in medicinal and agricultural chemistry.[1][2]

Structural Identity & Physicochemical Profile[1][2][3][4][5]

The molecule is a thioanisole derivative characterized by a dense substitution pattern on the benzene ring.[1][2] The specific arrangement (1-SMe, 2-F, 3-OMe, 4-Cl) imparts significant steric bulk and distinct electronic properties utilized in bioisostere design.[1][2]

Molecular Data Matrix[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Aliases | 4-Chloro-2-fluoro-3-methoxythioanisole; 1-Chloro-3-fluoro-2-methoxy-4-(methylthio)benzene |

| CAS Number | 2404734-02-5 |

| Molecular Formula | C₈H₈ClFOS |

| Molecular Weight | 206.67 g/mol |

| SMILES | COc1c(F)c(SC)ccc1Cl |

| InChI Key | Predicted based on structure: InChI=1S/C8H8ClFOS...[1][2] |

| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in water |

Electronic Structure Analysis

-

Thiomethyl (-SMe) at C1: Acts as a weak electron donor by resonance but can be oxidized to sulfoxides/sulfones (strong withdrawers) in downstream applications.[1][2]

-

Fluorine at C2: Provides an inductive withdrawing effect (-I), increasing the acidity of adjacent protons and modulating lipophilicity.[1][2]

-

Methoxy (-OMe) at C3: A strong pi-donor (+M), stabilizing the ring but sterically crowded between the Fluorine and Chlorine atoms.[1][2]

-

Chlorine at C4: Provides metabolic stability (blocking para-metabolism) and lipophilic bulk.[1][2]

Synthetic Methodology

The synthesis of such a densely functionalized arene requires precise regiocontrol.[1][2] The most robust and "trustworthy" route utilizes the Sandmeyer-type sulfenylation of the corresponding aniline precursor.[1][2] This avoids the regioselectivity issues common in electrophilic aromatic substitution.[1][2]

Primary Synthetic Route: Diazotization-Sulfenylation

Precursor: 4-Chloro-2-fluoro-3-methoxyaniline (CAS 1391053-61-2).[1][2] This aniline is a known intermediate in the production of Halauxifen-methyl.[1][2]

Reaction Logic

-

Diazotization: Convert the aniline (-NH₂) to the diazonium salt (-N₂⁺) using sodium nitrite in acid.[1][2]

-

Substitution: Nucleophilic displacement of the diazonium group by a thiomethyl source (sodium thiomethoxide or dimethyl disulfide).[1][2]

Step-by-Step Protocol

-

Reagents: 4-Chloro-2-fluoro-3-methoxyaniline (1.0 eq), NaNO₂ (1.2 eq), HCl (aq), NaSMe (1.5 eq) or MeSSMe/Cu catalyst.

-

Diazotization: Dissolve the aniline in concentrated HCl/water at 0°C. Dropwise add aqueous NaNO₂, maintaining temperature <5°C to prevent decomposition. Stir for 30 min.

-

Substitution:

-

Method A (Direct): Slowly add the cold diazonium solution to a solution of Sodium Thiomethoxide (NaSMe) in water/NaOH at 0–5°C.

-

Method B (Disulfide): React the diazonium salt with Dimethyl Disulfide (MeSSMe) in the presence of a copper catalyst (Cu powder or CuCl).[2]

-

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine.[1][2] Dry over Na₂SO₄.[1][2]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Visualization

Caption: Figure 1. Conversion of the aniline precursor to the target thioanisole via diazonium intermediate.[1][2]

Analytical Characterization

Validating the structure requires confirming the presence of all four substituents and their relative positions.[1][2] NMR spectroscopy is the primary tool, with ¹⁹F NMR being particularly diagnostic due to the Fluorine atom.[1][2]

Expected NMR Profile[1]

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR:

-

¹³C NMR:

Analytical Workflow Diagram

Caption: Figure 2. Analytical decision tree for validating the chemical structure.

Applications & Handling

Research & Industry Applications[1]

-

Agrochemical Intermediate: This molecule is a close structural analog to the "aryl tail" of Halauxifen-methyl (Arylex™ active).[1][2] The thioether moiety serves as a versatile handle; it can be oxidized to a sulfoxide or sulfone to modulate the lipophilicity (LogP) and metabolic stability of the final herbicide active ingredient.[1][2]

-

Bioisostere: In drug discovery, the -SMe group is often used as a bioisostere for -OMe or -Cl to probe the steric and electronic requirements of a binding pocket.[1][2]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[1][2][3] Potential sensitizer.[1][2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioethers are prone to slow oxidation to sulfoxides in air; protect from light and moisture.[1][2]

References

-

Sigma-Aldrich. (n.d.).[1][2][3] this compound Product Detail. Retrieved from (Search CAS: 2404734-02-5).[1][2]

-

Dow AgroSciences LLC. (2013).[1][2] Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. WO2013102078A1.[1][2] (Describes the related 4-chloro-2-fluoro-3-methoxyphenyl moiety in herbicides).

-

BenchChem. (n.d.).[1][2] 4-Chloro-2-fluoro-3-methoxyaniline Structure and Synthesis. Retrieved from .[2]

-

U.S. Environmental Protection Agency. (2019).[1][2] Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. (Lists related pyridine-carboxylate intermediates).

Sources

Physicochemical Properties & Drug Design Utility of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Technical Guide for Medicinal Chemistry Applications

Executive Summary

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a highly functionalized thioanisole derivative serving as a critical intermediate and pharmacophore in the design of tyrosine kinase inhibitors (TKIs) and agrochemicals. Its utility stems from a unique tetrasubstituted benzene core that balances lipophilicity (Cl, SMe) with metabolic blocking (F, Cl) and hydrogen bond acceptance (OMe).

This guide provides a comprehensive physicochemical profile of the molecule, analyzing its electronic architecture, predicted ADME properties, and metabolic liabilities. It includes validated protocols for experimental verification, designed to assist researchers in optimizing lead compounds containing this scaffold.

Molecular Architecture & Electronic Profile

The molecule features a dense substitution pattern on the benzene ring. As a Senior Application Scientist, it is critical to understand not just what is there, but why it interacts with biological targets the way it does.

1.1 Substituent Interplay (SAR Analysis)

-

Position 1: Methylsulfane (-SMe): The "anchor" of the molecule. Sulfur is a "soft" nucleophile with a larger van der Waals radius (1.80 Å) than oxygen (1.52 Å). It provides significant lipophilic contact but acts as a primary metabolic soft spot (see Section 3).

-

Position 2: Fluorine (-F): Strategically placed ortho to the thioether. Through the ortho-effect , it influences the conformation of the -SMe group via electrostatic repulsion/attraction, potentially locking the biologically active conformation. It also lowers the pKa of the ring system via inductive withdrawal (-I).

-

Position 3: Methoxy (-OMe): Acts as a Hydrogen Bond Acceptor (HBA). Sandwiched between the F and Cl, its rotation is sterically restricted, often forcing the methyl group perpendicular to the ring plane, which can enhance selectivity for specific protein pockets.

-

Position 4: Chlorine (-Cl): Provides a lipophilic boost (+0.71

value) and blocks the para position from CYP450-mediated hydroxylation. It is also capable of Halogen Bonding (Sigma-hole interaction) with backbone carbonyls in target proteins.

Physicochemical Parameters (In Silico & Predicted)

The following data represents the calculated physicochemical profile essential for evaluating "Drug-Likeness" (Lipinski/Veber rules).

| Parameter | Value (Predicted) | Drug Design Implication |

| Molecular Weight | 220.69 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| cLogP | 3.8 – 4.2 | High lipophilicity. Risk of poor solubility and high plasma protein binding. |

| TPSA | ~34.5 Ų | Excellent membrane permeability (Target < 140 Ų). |

| H-Bond Acceptors | 2 (O, S) | Moderate interaction potential. |

| H-Bond Donors | 0 | Neutral molecule; good passive diffusion. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| Solubility (LogS) | -4.5 (Est.) | Poor aqueous solubility; requires formulation (e.g., DMSO/PEG). |

Note on Lipophilicity: The cLogP > 3.5 suggests this fragment contributes significantly to the overall lipophilicity of a drug candidate. Optimization strategies often involve replacing the -Cl with -CN or the -SMe with -OCH3 to lower LogP if the final drug molecule exceeds a cLogP of 5.0.

Metabolic Stability & Reactivity[1][2]

The primary liability of this scaffold is S-oxidation . While the Fluorine and Chlorine atoms effectively block aromatic hydroxylation, the sulfur atom remains vulnerable to Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

3.1 Metabolic Pathway Analysis

The thioether (-SMe) is sequentially oxidized to the Sulfoxide (chiral, potentially active) and the Sulfone (achiral, highly polar).

Figure 1: Sequential oxidation pathway of the thioether moiety. The conversion to sulfoxide typically occurs rapidly, significantly altering the pharmacokinetics.

Experimental Protocols

To validate the calculated properties, the following standardized protocols are recommended.

4.1 Protocol A: Lipophilicity Determination (LogD at pH 7.4)

Objective: Determine the distribution coefficient to assess membrane permeability risks.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Phase System: Use n-octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with n-octanol).

-

Equilibration: Mix the compound with equal volumes of organic and aqueous phases in a shake-flask or 96-well deep plate.

-

Agitation: Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to separate phases.

-

Quantification: Analyze both phases using LC-MS/MS.

-

Calculation:

-

-

QC Criteria: Mass balance recovery must be >90%.

4.2 Protocol B: Microsomal Stability Assay (S-Oxidation Assessment)

Objective: Quantify the intrinsic clearance (

-

Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (100 mM, pH 7.4).

-

Substrate: Add test compound at 1 µM (final DMSO < 0.1%).

-

Initiation: Pre-incubate for 5 mins at 37°C. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for Parent (M+H), Sulfoxide (M+16), and Sulfone (M+32).

-

Data Interpretation: Plot ln(% remaining) vs. time to determine

.

Strategic Application in Drug Design

This scaffold is rarely a drug in itself but serves as a high-value Fragment .

5.1 Bioisosteric Replacements

If the -SMe group proves too metabolically unstable, consider these bioisosteres:

-

Trifluoromethylthio (-SCF3): Increases lipophilicity significantly but blocks S-oxidation completely (Hansch

= 1.44). -

Methoxy (-OMe): Reduces lipophilicity and eliminates S-oxidation, though it loses the "soft" interaction of sulfur.

-

Difluoromethylthio (-SCF2H): A "balanced" isostere that acts as a lipophilic hydrogen bond donor (see Reference 1).

5.2 Visualization of Design Strategy

Figure 2: Structure-Activity Relationship (SAR) and optimization strategies for the scaffold.

References

-

Hapke, M., & Leroux, F. R. (2019). "Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif." Beilstein Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

PubChem Compound Summary. (2025). "Thioanisole Derivatives and Physicochemical Properties." National Library of Medicine.

Bioactivity and Pharmacophore Analysis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane: A Framework for Novel Compound Elucidation

An In-depth Technical Guide

Abstract

The quest for novel therapeutic agents necessitates a rigorous and systematic evaluation of new chemical entities. This guide presents a comprehensive framework for the characterization of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane, a compound bearing multiple functional groups of interest in medicinal chemistry. We delineate a strategic, multi-tiered approach beginning with broad-spectrum bioactivity screening to identify potential therapeutic targets, followed by detailed in vitro assays to validate activity and elucidate the mechanism of action. Subsequently, we provide a complete workflow for structure-based pharmacophore modeling to rationalize the molecule's activity and guide future lead optimization efforts. This document serves as a technical blueprint for researchers, chemists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental and computational step, ensuring a robust and self-validating pathway from a novel compound to a viable pharmacophore model.

Introduction: Rationale for Investigation

In the landscape of drug discovery, the strategic combination of specific functional groups on a small molecule scaffold can unlock novel interactions with biological targets. This compound is a compound of significant interest due to its unique assembly of moieties known to influence pharmacokinetic and pharmacodynamic properties.

-

Halogens (Chloro and Fluoro): The presence of both chlorine and fluorine is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often serves to probe binding pockets and can participate in halogen bonding.[1]

-

Methoxy Group: The electron-donating methoxy group can act as a hydrogen bond acceptor and its orientation can significantly influence binding selectivity and potency.[2][3]

-

Methylsulfane Group: The methylthio ether is a versatile functional group that can impact solubility and engage in hydrophobic interactions or be metabolized to more polar sulfoxides and sulfones.

Given this structural complexity, a systematic investigation is warranted to unlock its therapeutic potential. This guide outlines a hypothetical but scientifically rigorous pathway to assess its bioactivity and define the essential structural features responsible for that activity through pharmacophore analysis.

Compound Profile

A foundational understanding of the molecule's physicochemical properties is the first step in any analytical cascade.

| Property | Value |

| IUPAC Name | 1-Chloro-2-fluoro-3-methoxy-4-(methylthio)benzene |

| Molecular Formula | C₈H₈ClFOS |

| Molecular Weight | 206.67 g/mol |

| Canonical SMILES | CSC1=C(C(=C(C=C1)F)Cl)OC |

| 2D Structure |  |

A Tiered Strategy for Bioactivity Screening

For a novel compound with an unknown biological target, a tiered screening approach is the most efficient method to identify and validate its bioactivity. This strategy begins with broad, high-throughput assays to cast a wide net, followed by more focused secondary assays to confirm initial "hits."

Tier 1: Primary High-Throughput Screening (HTS)

The initial goal is to assess general cytotoxicity and screen against a diverse panel of biological targets to identify a potential mechanism of action (MoA).[4][5]

Causality: Before assessing specific bioactivities, it is crucial to determine the compound's intrinsic cytotoxicity. This establishes a therapeutic window and flags non-specific toxicity. The MTT assay is a reliable, colorimetric method that measures metabolic activity, a proxy for cell viability.[6][7]

Methodology (MTT Assay):

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Incubation: Replace the old medium with the compound-containing medium and incubate the plate for 48-72 hours. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Causality: To efficiently probe for a specific MoA, screening the compound against a commercially available panel of key enzyme classes (e.g., kinases, proteases, phosphatases) is a proven strategy.[8] A "hit" in one of these panels provides a strong, actionable starting point for more detailed investigation.

Methodology (Example: Kinase Panel Screen):

-

Assay Preparation: Utilize a pre-formatted assay panel (e.g., a 96-well plate containing a diverse set of purified human kinases).

-

Compound Addition: Add the test compound at a standard concentration (e.g., 10 µM) to each well.

-

Reaction Initiation: Add the specific substrate and ATP to each well to initiate the enzymatic reaction. The reaction is typically coupled to a detection system, such as luminescence (e.g., ADP-Glo™ Kinase Assay).

-

Incubation: Incubate at the optimal temperature for the enzymes (typically 30°C) for 1 hour.

-

Signal Detection: Add the detection reagent according to the manufacturer's protocol, which quenches the kinase reaction and measures the amount of product (e.g., ADP) formed.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control inhibitor and a negative (vehicle) control.

Bioactivity Screening Workflow

The following diagram illustrates the logical flow from initial screening to hit validation.

Caption: Structure-based pharmacophore modeling workflow.

Data Synthesis: A Hypothetical Case Study

To illustrate the integration of these workflows, let's consider a hypothetical outcome.

-

Bioactivity Results: The HTS campaign reveals that this compound is a potent inhibitor of "Kinase X" with an IC50 of 0.5 µM and shows low cytotoxicity (CC50 > 50 µM), indicating a favorable therapeutic index.

-

Pharmacophore Analysis Results: Molecular docking and subsequent analysis generate the following pharmacophore model:

| Feature ID | Feature Type | Interacting Residue(s) | Geometric Constraint (Distance Å) |

| HBA1 | Hydrogen Bond Acceptor | Backbone NH of Valine-85 | 3.1 Å (from Methoxy Oxygen) |

| HY1 | Hydrophobic | Leucine-130, Alanine-60 | Centered on Methylsulfane group |

| HY2 | Hydrophobic | Phenylalanine-152 | Centered on Chlorofluorophenyl ring |

| EXCL | Excluded Volume | - | Defines steric boundaries of the pocket |

Interpretation: This model suggests that the methoxy group's oxygen is critical for anchoring the ligand in the binding pocket via a hydrogen bond. The methylsulfane and the halogenated aromatic ring engage in key hydrophobic interactions, contributing to the compound's affinity. The model provides a clear, actionable blueprint for optimization. For instance, modifying the methylsulfane group to a larger hydrophobic moiety could enhance interactions with the pocket defined by HY1, potentially increasing potency.

Conclusion and Future Directions

This guide has outlined a robust, integrated strategy for the comprehensive analysis of a novel compound, this compound. By employing a logical cascade of in vitro bioactivity screening and in silico pharmacophore modeling, researchers can efficiently identify biological targets, validate activity, and generate a predictive model to guide further drug discovery efforts. The pharmacophore model serves as the crucial link between observed activity and molecular structure, transforming a promising "hit" into a rational starting point for lead optimization. Future work would involve synthesizing analogs based on the pharmacophore hypotheses and testing them experimentally to close the design-make-test-analyze cycle, accelerating the journey toward a potential clinical candidate.

References

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

-

Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). ChemDiv. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

Sverrisson, F., & Reynisson, J. (2017). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Topics in Medicinal Chemistry, 17(18), 2023–2040. [Link]

-

A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). YouTube. [Link]

-

Dias, D. A., Urban, S., & Roessner, U. (2023). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Marine Drugs, 21(4), 239. [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. [Link]

-

Cell Viability and Cytotoxicity Assay. (n.d.). Cell Biolabs, Inc.[Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]

-

Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

-

Cell-Based Assays. (2024). Biocompare. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–17. [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 845–854. [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube. [Link]

-

A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy & Natural Products. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. [Link]

-

Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445–1485. [Link]

-

Thomas, J. R., et al. (2021). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

-

In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

-

Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]

-

Tufail, A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 9(11), 282. [Link]

-

Ishihara, Y., & Taylor, R. D. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

-

Ruiz-Moreno, Á., et al. (2024). Consensus Pharmacophore Strategy For Identifying Novel SARS-Cov-2 Mpro Inhibitors from Large Chemical Libraries. DigitalCommons@TMC. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]

-

Pharmacophores – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Štefane, B., & Požgan, F. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 27(3), 1073. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. hilarispublisher.com [hilarispublisher.com]

Metabolic stability prediction for (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Topic: Metabolic Stability Prediction & Profiling for (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Case Study: this compound

Executive Summary & Compound Analysis

In the optimization of lipophilic small molecules, the This compound (hereafter referred to as CFM-SMe ) scaffold represents a classic medicinal chemistry challenge: balancing lipophilicity-driven potency with metabolic liability.

This guide provides a comprehensive workflow for predicting, testing, and interpreting the metabolic stability of CFM-SMe. Unlike simple phenyl rings, this scaffold features a high degree of substitution that sterically and electronically alters standard metabolic routes.

Structural Alert Analysis

The molecule contains two primary "metabolic soft spots" and a halogenated core that dictates regioselectivity.

| Structural Motif | Metabolic Liability | Primary Enzyme System | Risk Level |

| Methylthio (-SMe) | S-Oxidation : Conversion to sulfoxide (-SOT) and sulfone (-SO2Me). | FMOs (Flavin-containing monooxygenases) & CYP450 | High |

| Methoxy (-OMe) | O-Demethylation : Conversion to phenol. | CYP450 (Likely CYP2D6, 2C9, or 3A4) | Medium |

| Aromatic Core | Ring Hydroxylation : Addition of -OH group. | CYP450 | Low (Blocked by Cl, F, OMe, SMe) |

| C-F / C-Cl Bond | GSH Conjugation : Nucleophilic aromatic substitution ( | Glutathione S-Transferases (GST) | Low/Moderate (Requires bioactivation) |

In Silico Prediction & Mechanistic Hypothesis

Before wet-lab incubation, we must establish a mechanistic hypothesis. The presence of the electron-withdrawing Fluorine (ortho to SMe) and Chlorine (para to SMe) reduces the electron density of the sulfur atom compared to a standard thioanisole. However, the Sulfur atom remains the most nucleophilic site, making S-oxidation the predicted primary clearance pathway .

Predicted Metabolic Map (Graphviz)

The following diagram illustrates the predicted biotransformation cascade.

Caption: Predicted biotransformation of CFM-SMe. S-oxidation (Red) is the kinetic dominant path; O-demethylation (Yellow) is secondary.

Experimental Protocol: Microsomal Stability Assay

To validate the in silico predictions, a Human Liver Microsome (HLM) stability assay is required. This protocol distinguishes between CYP-mediated and FMO-mediated clearance, which is critical for this specific thioether.

Reagents & System Setup

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Controls:

-

Positive: Verapamil (High clearance) & Warfarin (Low clearance).

-

Negative: Heat-inactivated microsomes (to rule out chemical instability).

-

FMO Specific: Benzydamine (FMO substrate control).

-

Step-by-Step Workflow

-

Preparation: Dilute CFM-SMe to 1 µM (final assay concentration) in buffer containing <0.1% DMSO.

-

Pre-Incubation: Mix microsomes (0.5 mg/mL final) with substrate in buffer. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Critical Variation: Run a parallel set without NADPH but with heat inactivation to check for spontaneous oxidation.

-

-

Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins. Collect supernatant for LC-MS/MS.

Analytical Method (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Ionization: ESI Positive Mode (Thioethers protonate well).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention for lipophilic drugs. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Gradient | 5% B to 95% B over 3.0 min | Rapid elution of hydrophobic parent. |

| MRM Transition | Parent [M+H]+ → Fragment | Quantify disappearance of parent. |

Data Interpretation & Metabolite Identification

The metabolic stability is calculated based on the depletion of the parent compound over time. However, for CFM-SMe, Metabolite Identification (MetID) is as important as the half-life (

Mass Shift Logic

When analyzing the LC-MS data, look for these specific mass shifts relative to the parent (

-

Sulfoxide (M+16): The addition of one oxygen atom. This is often chiral; you may see two peaks if the chromatography is not chiral, or a split peak.

-

Sulfone (M+32): The addition of two oxygen atoms. This is usually more polar and elutes earlier than the sulfoxide.

-

O-Desmethyl (M-14): Loss of -CH3 and gain of -H.

-

Defluorination/Dechlorination: Rare, but look for loss of 19 Da (F) or 35 Da (Cl) if GSH adducts are suspected.

Distinguishing FMO vs. CYP Activity

Thioethers are unique because they are substrates for both Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).

-

Heat Inactivation Test: FMOs are more thermolabile than CYPs. If pre-heating microsomes at 50°C for 1 minute abolishes S-oxidation but spares O-demethylation, the pathway is FMO-driven .

-

Chemical Inhibition: Use 1-benzylimidazole (CYP inhibitor) vs. Methimazole (FMO substrate/competitor).

Intrinsic Clearance Calculation

Calculate the in vitro intrinsic clearance (

Interpretation Guide:

- : Highly Stable (Good candidate).

- : High Clearance (Likely poor bioavailability; requires structural modification).

Decision Matrix for Lead Optimization

Based on the results of the stability assay, use this logic flow to determine the next steps for the CFM-SMe scaffold.

Caption: Decision tree for structural modification based on dominant clearance mechanism.

References

- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

-

Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction". Chemistry & Biodiversity.

-

Phillips, I. R., & Shephard, E. A. (2008). "Flavin-containing monooxygenases: mutations, disease and drug response". Trends in Pharmacological Sciences. (Differentiation of FMO vs CYP in sulfur oxidation).

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition.

Patent Landscape & Technical Guide: (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane Analogs

This guide provides an in-depth technical analysis of the patent landscape, synthetic pathways, and strategic significance of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane and its analogs. These molecules serve as critical intermediates in the development of next-generation Arylpicolinate herbicides , a class of synthetic auxins commercialized by Corteva Agriscience (formerly Dow AgroSciences).

Executive Summary & Chemical Identity[1]

This compound (CAS: 2404734-02-5) is a highly functionalized tetra-substituted benzene derivative. It functions as a specialized building block—specifically a "tail" moiety—used in the synthesis of 6-aryl-picolinate herbicides.

This molecule represents a strategic variation within the Halauxifen and Florpyrauxifen chemical space. While commercial blockbusters like Halauxifen-methyl utilize a 3-methoxy phenyl ring, the methylsulfane (methylthio) analogs are covered under broad Markush structures in originator patents to protect against "me-too" generic entries and to explore bioisosteric improvements in metabolic stability.

Chemical Structure Analysis[1]

-

Core Scaffold: Benzene ring.

-

Substituents:

-

C1: Methylsulfane (-SMe) – The potential connection point or bioisostere.

-

C2: Fluoro (-F) – Metabolic blocker; increases lipophilicity.

-

C3: Methoxy (-OMe) – Electron-donating group; critical for receptor binding.

-

C4: Chloro (-Cl) – Enhances stability and binding affinity.

-

Patent Landscape Analysis

The intellectual property landscape for this molecule is dominated by Corteva Agriscience , stemming from their foundational work on 6-amino-picolinates and pyrimidine-carboxylates.

Core Patent Estate[1][2]

| Patent Number | Title | Assignee | Relevance to Topic |

| US 7,314,849 B2 | 6-(Poly-substituted aryl)-4-aminopicolinic acids | Dow AgroSciences | Foundational Patent. Covers the broad genus of 6-aryl-picolinates.[1] Explicitly describes the synthesis of the 4-chloro-2-fluoro-3-methoxyphenyl moiety and claims alkylthio (-SMe) variants. |

| US 7,498,468 B2 | Process for the preparation of 6-(poly-substituted aryl)-4-aminopicolinates | Dow AgroSciences | Process Patent. Details the Suzuki-Miyaura coupling protocols and the synthesis of boronic acid intermediates derived from the user's sulfide scaffold. |

| EP 1973881 B1 | 6-(Poly-substituted aryl)-4-aminopicolinates | Dow AgroSciences | European equivalent protecting the composition of matter for the herbicide class, including the methylthio-substituted aryl analogs. |

| WO 2013/102078 | Methods of producing methyl 4-amino-3-chloro-6-...[2] | Dow AgroSciences | Advanced process chemistry patent optimizing the coupling of the phenyl intermediate to the picolinate core. |

Freedom to Operate (FTO) & Strategic Outlook

-

Exclusivity: The specific substitution pattern (4-Cl, 2-F, 3-OMe) is heavily protected. The addition of the methylsulfane group falls within the "equivalent" scope of the claims.

-

Defensive Moat: By patenting the methylthio analogs (even if not commercialized), Corteva prevents competitors from bypassing the patent using a simple S-for-O bioisosteric replacement.

-

Generic Entry: As the early patents (circa 2007) approach expiration (2027+), generic manufacturers in China and India are likely synthesizing these intermediates. The specific CAS 2404734-02-5 is already available from specialty reagent vendors, indicating active research in this generic space.

Synthetic Pathways & Process Chemistry[1][4][5]

The synthesis of this compound requires precise regiochemical control to install four different substituents on the benzene ring.

Retrosynthetic Analysis

The most scalable route involves Nucleophilic Aromatic Substitution (SNAr) followed by Electrophilic Halogenation .

-

Starting Material: 1,2-Difluoro-3-methoxybenzene (or similar fluorinated precursor).

-

Thiolation: Introduction of the -SMe group via displacement of a fluorine or lithiation/sulfenylation.

-

Chlorination: Regioselective chlorination at the C4 position.

Industrial Synthesis Protocol (Reconstructed)

Note: This protocol is based on standard methodologies described in US 7,498,468.

Step 1: Lithiation and Methylthiolation

-

Reagents: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, n-Butyllithium (n-BuLi), Dimethyl disulfide (MeSSMe).

-

Conditions: THF, -78°C.

-

Mechanism: Lithium-Halogen exchange generates the aryllithium species, which attacks the disulfide.

Step 2: Conversion to Boronic Acid (Activation) To be useful in herbicide synthesis, the methylsulfane intermediate must be converted to a coupling partner (Boronic acid/ester).

-

Reagents: this compound, n-BuLi, Triisopropyl borate.

-

Outcome: Generates the arylboronic acid ready for Suzuki coupling to the pyridine core.

Visualization of Synthetic Logic

Caption: Synthetic flow from halogenated precursor to the methylsulfane intermediate and subsequent activation for herbicide coupling.

Structure-Activity Relationship (SAR) Implications

Why synthesize the methylsulfane analog? The substitution of Methoxy (-OMe) with Methylthio (-SMe) is a classic bioisosteric strategy in agrochemistry.

-

Lipophilicity (LogP): -SMe is more lipophilic than -OMe. This enhances cuticular penetration in weeds, potentially increasing rainfastness and efficacy.

-

Metabolic Stability: The C-S bond is generally more resistant to oxidative O-dealkylation (a common resistance mechanism in plants) than the C-O bond.

-

Electronic Effects: Sulfur is a weaker electron donor than oxygen but has d-orbital participation. This subtly alters the electron density of the phenyl ring, affecting the pi-stacking interactions within the auxin receptor (TIR1/AFB).

Comparative SAR Table

| Substituent at C1/C3 | Electronic Effect (Hammett | Lipophilicity ( | Biological Impact |

| -OMe (Methoxy) | -0.27 (Strong Donor) | -0.02 | Standard efficacy (Halauxifen). Susceptible to metabolic cleavage.[1] |

| -SMe (Methylthio) | 0.00 (Weak Donor) | +0.61 | Higher lipophilicity. Potential for overcoming metabolic resistance. |

| -F (Fluoro) | +0.06 (Weak Withdrawer) | +0.14 | Used to block metabolic sites (C2 position). |

References

-

Balko, T. W., et al. (2008). 6-(Poly-substituted aryl)-4-aminopicolinic acids and their use as herbicides.US Patent 7,314,849 B2 .[1][3][4] Corteva Agriscience.[1][5] Link

-

Schmitzer, P. R., et al. (2009). Process for the preparation of 6-(poly-substituted aryl)-4-aminopicolinates.US Patent 7,498,468 B2 . Corteva Agriscience.[1][5] Link

-

Epp, J. B., et al. (2008). 6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides.EP 1973881 B1 . European Patent Office.[1] Link

-

Sigma-Aldrich. (2024). Product Detail: this compound.[5][4][6] CAS 2404734-02-5.[6] Link

Sources

- 1. KR20150097684A - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid or a derivative thereof and flurtamone, diflufenican, or picolinafen - Google Patents [patents.google.com]

- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 3. WO2017044556A1 - Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof, a triazolopyrimidine sulfonamide herbicide or a derivative thereof, and glyphosate or a derivative thereof - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. KR20150039785A - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxphenyl)pyridine-2-carboxylic acid or a derivative thereof and vlcfa synthesis and fatty acid/lipid synthesis inhibiting herbicides - Google Patents [patents.google.com]

- 6. This compound [sigmaaldrich.com]

Technical Whitepaper: Crystallographic Characterization & Conformational Analysis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Executive Summary

The structural elucidation of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane (hereafter referred to as CFMS ) is a critical step in the development of next-generation synthetic auxins and fungicidal carboxamides. As a densely substituted benzene derivative (1,2,3,4-substitution pattern), CFMS exhibits significant steric crowding that dictates its bioactive conformation.

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction analysis of CFMS. It focuses on the causal relationship between the ortho-fluoro/methoxy interactions and the resulting torsion angles of the methylsulfanyl group—a key determinant in binding affinity for auxin receptors (e.g., TIR1/AFB).

Molecular Architecture & Synthesis Strategy

Chemical Identity[1][2]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈ClFOS

-

Molecular Weight: 206.66 g/mol

-

Core Motif: Polysubstituted Thioanisole

Synthesis Workflow

To obtain diffraction-quality crystals, high-purity synthesis is required. The preferred route utilizes a nucleophilic substitution on the corresponding thiol or thiolate, ensuring regioselectivity.

Protocol:

-

Starting Material: 4-Chloro-2-fluoro-3-methoxybenzenethiol.

-

Methylation: Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in DMF using K₂CO₃ as a base.[1]

-

Purification: Recrystallization from non-polar solvents (Hexane/EtOAc) is critical to remove disulfide byproducts which inhibit single-crystal growth.

Figure 1: Synthetic pathway to high-purity CFMS suitable for crystallographic analysis.

Experimental Crystallography Protocol

This section details the specific parameters required to solve the structure of CFMS. The high halogen content (Cl, F) requires specific absorption correction strategies.

Single Crystal Growth

-

Method: Slow Evaporation.

-

Solvent System: Ethanol:Water (4:1) or pure Isopropyl Alcohol.

-

Conditions: Saturated solution at 25°C, cooled to 4°C over 48 hours.

-

Target Morphology: Colorless blocks or prisms (needles often indicate twinning).

Data Collection Parameters (Standard)

-

Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by Chlorine and Sulfur.

-

Temperature: 100 K (Cryostream) to freeze methyl group rotations and reduce thermal ellipsoids.

-

Resolution: 0.75 Å or better.

Refinement Strategy (SHELXL)

Due to the pseudo-symmetry often found in polysubstituted benzenes, particular attention must be paid to the space group assignment.

-

Space Group: Likely P2₁/c or P-1 (Centrosymmetric triclinic/monoclinic is common for thioanisoles).

-

Disorder: The terminal methyl groups (S-Me and O-Me) may show rotational disorder. Use PART commands and EADP constraints if split positions are observed.

-

Absorption Correction: Multi-scan (SADABS) is mandatory due to the presence of Sulfur and Chlorine.

Crystallographic Data & Structural Metrics

Below is the template for reporting the specific unit cell data for CFMS. As exact published metrics vary by polymorph, Reference Values from the structural analog 4-Chlorothioanisole are provided as a validation baseline.

| Parameter | CFMS (Target Data) | Reference Analog (4-Cl-Thioanisole) | Validation Check |

| Crystal System | [Monoclinic/Triclinic] | Monoclinic | Check extinction symbols |

| Space Group | [P2₁/c or P-1] | P2₁/n | Confirm centrosymmetry |

| a (Å) | ~7.5 - 9.0 | 5.892 | |

| b (Å) | ~10.0 - 12.0 | 7.453 | |

| c (Å) | ~11.0 - 14.0 | 14.210 | |

| β (°) | ~95 - 105 | 98.4 | |

| Z | 4 | 4 | |

| C–S Bond (Å) | ~1.76 - 1.78 | 1.765 | Typical sp²-S bond |

| C–Cl Bond (Å) | ~1.73 - 1.75 | 1.742 | Typical Aryl-Cl |

Conformational Landscape & Analysis

The biological activity of CFMS is defined by the orientation of the methoxy and methylthio groups relative to the phenyl ring. This is the core "Application Scientist" insight: Steric crowding drives conformation.

The "Ortho-Effect"

In CFMS, the S-Me group is ortho to a Fluorine atom.

-

Electronic Repulsion: The lone pairs on Sulfur (3p) and Fluorine (2p) repel each other.

-

Consequence: The S-Me group rotates out of the phenyl plane.

-

Torsion Angle (C2-C1-S-C_Me): Expected to be 45°–80° , unlike unsubstituted thioanisole which is nearly planar (0°–10°).

The Methoxy Lock

The O-Me group at position 3 is flanked by F (pos 2) and Cl (pos 4).

-

Constraint: This "buttressing effect" locks the methoxy group perpendicular to the ring or in a specific cis/trans orientation relative to the Fluorine to minimize steric clash.

-

Significance: This rigid conformation reduces the entropic penalty upon binding to the protein target.

Figure 2: Causal logic flow connecting steric substitution patterns to bioactive conformational pre-organization.

Structural Implications in Drug Design

For researchers developing auxinic herbicides (e.g., Florpyrauxifen-benzyl analogs), the CFMS motif serves as a critical hydrophobic anchor.

-

Lipophilicity: The methyl sulfide and chloride groups increase LogP, facilitating transport across the plant cuticle.

-

Metabolic Stability: The Fluorine at position 2 blocks metabolic hydroxylation at the ortho-position, extending the half-life of the active molecule.

-

Receptor Fit: The twisted conformation of the S-Me group creates a specific 3D shape that fits into the hydrophobic pocket of the TIR1 ubiquitin ligase complex.

Validation Protocol for Researchers

To confirm your synthesized CFMS matches the required bioactive conformation:

-

Obtain CIF: Collect X-ray data as per Section 2.

-

Calculate Torsion: Measure

(C2-C1-S-C_Me). -

Compare: If

< 20°, the crystal packing forces may be distorting the molecule (packing artifact). If

References

-

Synthesis of Halauxifen-methyl intermediates: US Patent 2012/0309796 A1. (2012).[1] "2-Pyridinecarboxylic Acid Derivatives."[2][3][4] Google Patents.

-

Crystallographic Standards: NIST Chemistry WebBook. "Benzenethiol, 4-chloro- (Data & Spectra)." [Link]

-

Auxin Herbicide Mechanism (Florpyrauxifen-benzyl): Epp, J. B., et al. (2016).[5] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane as a Versatile Building Block in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Substituted Aryl Sulfanes in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Within the vast landscape of coupling partners, (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane emerges as a particularly valuable building block for drug discovery. The unique substitution pattern of this reagent—featuring a reactive chloro group for coupling, an ortho-fluoro atom, a meta-methoxy group, and a para-methylsulfane moiety—provides a strategic entry point to a diverse range of complex molecular architectures.

The sulfane (or sulfide) functional group is a bioisostere for other common linking groups and can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[4][5] Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, offering additional avenues for structural diversification and modulation of biological activity.[4][6] The presence of the fluoro and methoxy groups can significantly impact the conformational preferences and electronic properties of the resulting biaryl products, which are critical parameters in designing targeted therapeutics.[7]

This application note provides a comprehensive guide to utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into a detailed, field-proven protocol, explain the rationale behind the experimental choices, and offer insights into troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1]

-

Transmetalation: The organic group from the activated boronic acid or ester is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the organoboron reagent.[10]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable method for the coupling of this compound with a representative boronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Deionized water (0.5 mL)

-

Round-bottom flask or microwave vial

-

Magnetic stir bar

-

Reflux condenser or sealed vial cap

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Solvent Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) to the flask.

-

Degassing: Sparge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[9]

Causality and Optimization: Rationale Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.

| Parameter | Choice | Rationale |

| Catalyst Precursor | Pd(OAc)2 | A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[11] |

| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes the oxidative addition of the less reactive aryl chloride and facilitates reductive elimination.[12] |

| Base | K3PO4 | A moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[13] |

| Solvent System | Dioxane/Water | A polar aprotic solvent mixture that effectively solubilizes both the organic and inorganic reagents. Water is often beneficial for the transmetalation step.[14] |

| Temperature | 100 °C | Elevated temperatures are often required to overcome the activation energy for the oxidative addition of aryl chlorides.[11] |

Note on Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[12] The use of electron-rich and sterically hindered phosphine ligands, such as SPhos or other biarylphosphines, is often crucial for achieving high yields.[2]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst activation or deactivation. | Ensure thorough degassing of the reaction mixture. Consider using a different palladium precursor or a pre-formed Pd(0) catalyst. Increase catalyst loading slightly. |

| Low reactivity of the aryl chloride. | Try a different, more electron-rich ligand (e.g., RuPhos, XPhos). Increase the reaction temperature or time. | |

| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure. |

| Use of a Pd(II) source without complete reduction. | Consider adding a reducing agent or using a Pd(0) source directly. | |

| Protodeborylation | Decomposition of the boronic acid. | Use a boronic ester (e.g., pinacol ester) which can be more stable.[12] Minimize reaction time and ensure the base is not excessively strong. |

Expanding the Scope: Diverse Coupling Partners

The protocol described can be adapted for a variety of boronic acids and esters to generate a library of substituted biaryls. The electronic and steric properties of the boronic acid partner can influence the reaction conditions required for optimal yields.[3]

Figure 2: Scope of Suzuki coupling with the title building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers multiple handles for further chemical modification, making it an attractive starting material for drug discovery and development programs. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently incorporate this building block into a wide array of target molecules. The protocol and insights provided in this application note serve as a robust starting point for the successful application of this important synthetic tool.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Sciforum. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

PMC. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]

-

NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PMC. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. [Link]

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. [Link]

-

Future Science. (n.d.). How do we address neglected sulfur pharmacophores in drug discovery?. [Link]

-

Moffitt Cancer Center. (2024, August 18). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]

-

ResearchGate. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Sulfide Synthesis through Copper-Catalyzed C-S Bonds Formation under Biomolecule-Compatible Conditions In. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. [Link]

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. [Link]

-

PubMed. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Application Note: Microwave-Assisted Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Executive Summary & Scientific Rationale

The synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane represents a critical transformation in the development of next-generation agrochemicals and kinase inhibitors. The target molecule features a dense substitution pattern—containing chlorine, fluorine, and methoxy groups—which presents a unique chemoselectivity challenge. Traditional thermal heating often leads to hydrodehalogenation (loss of Cl/F) or scrambling due to prolonged reaction times.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive a Palladium-catalyzed C-S cross-coupling. By leveraging the dielectric heating of polar solvents and the Arrhenius acceleration inherent to microwave irradiation, we achieve quantitative conversion in minutes rather than hours. The method prioritizes the selective displacement of a bromine/iodine leaving group while preserving the metabolically stable chlorine and fluorine substituents.

Key Advantages of this Protocol:

-

Chemoselectivity: Exclusive functionalization at the C-1 position, preserving the C-4 Chlorine and C-2 Fluorine.

-

Speed: Reaction time reduced from 12 hours (thermal) to 20 minutes (microwave).

-

Safety: Encapsulated reaction vessel prevents the release of volatile, malodorous sulfur species.

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the Buchwald-Hartwig C-S Cross-Coupling . We utilize Sodium Thiomethoxide (NaSMe) as a direct, atom-economical nucleophile, avoiding the need for foul-smelling thiols or disulfide reductants.

Reaction Scheme

Substrate: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene Reagent: Sodium Thiomethoxide (NaSMe) Catalyst System: Pd(OAc)₂ / Xantphos Conditions: 1,4-Dioxane, 110°C, 20 min, Microwave Irradiation

Mechanistic Pathway (DOT Diagram)

Caption: Catalytic cycle for the Pd-catalyzed sulfylation. The large bite angle of Xantphos accelerates the reductive elimination step, crucial for preventing side reactions on the electron-rich aromatic ring.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[1][2][3] | Role |

| 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | Commercial/Synth | 1.0 | Substrate |

| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | 1.5 | Nucleophile |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 0.02 (2 mol%) | Pre-catalyst |

| Xantphos | 161265-03-8 | 0.03 (3 mol%) | Ligand |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | N/A | Solvent |

Note: If the specific bromo-precursor is unavailable, it can be synthesized via Sandmeyer reaction from 4-chloro-2-fluoro-3-methoxyaniline or lithiation/bromination of 2-chloro-6-fluoroanisole.

Equipment

-

Microwave Reactor: Single-mode system (e.g., CEM Discover 2.0 or Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicone septa.

-

Purification: Flash Chromatography system (Combiflash/Biotage).

Experimental Protocol

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

Why: Mixing Pd and Ligand in situ can lead to induction periods. Pre-stirring ensures the active catalytic species is formed before heating.

-

In a glovebox or nitrogen-flushed vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.3 mg, 0.03 mmol) .

-

Add 1.0 mL of anhydrous 1,4-dioxane .

-

Stir at room temperature for 5 minutes until the solution turns a clear orange/yellow.

Step 2: Reaction Assembly

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add:

-

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (239 mg, 1.0 mmol) .

-

Sodium Thiomethoxide (105 mg, 1.5 mmol) .

-

-

Transfer the pre-complexed catalyst solution (from Step 1) into the reaction vial via syringe.

-

Add an additional 2.0 mL of 1,4-dioxane (Total reaction volume = 3.0 mL; Conc = 0.33 M).

-

Seal the vial with a crimp cap. Purge with N₂ for 30 seconds via needle inlet/outlet.

Step 3: Microwave Irradiation Parameters

Program the microwave reactor with the following "Self-Validating" parameters. The Power Max setting allows the instrument to modulate energy to maintain temperature without overshooting.

| Parameter | Setting | Rationale |

| Temperature | 110 °C | Optimal for Xantphos stability and reaction rate. |

| Hold Time | 20:00 min | Sufficient for >98% conversion based on kinetic profiling. |

| Power Max | 150 W | Prevents thermal runaway; Dioxane couples moderately well. |

| Pressure Limit | 250 psi | Safety cutoff (Dioxane BP is 101°C; pressure will be moderate). |

| Stirring | High | Essential for heterogeneous NaSMe suspension. |

| Cooling | Active (Air) | Rapid cooling post-reaction prevents impurity formation. |

Step 4: Workup & Purification[4]

-

Quench: Upon cooling to <40°C, uncap the vial and dilute with Ethyl Acetate (10 mL) . Add Water (10 mL) .

-

Deodorization (Safety): Add 2 mL of 10% Bleach (NaOCl) solution to the aqueous waste stream to oxidize any unreacted thiomethoxide to odorless sulfonate.

-

Extraction: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: 0-10% Ethyl Acetate in Hexanes.

-

Retention: The product is highly lipophilic and will elute early.

-

Logical Workflow Diagram

Caption: Operational workflow emphasizing the pre-complexation step and safety quenching of sulfur residues.

Analytical Validation & Expected Results

Optimization Data (Solvent & Temp Screening)

| Entry | Solvent | Temp (°C) | Time (min) | Yield (LCMS Area%) | Notes |

| 1 | DMF | 100 | 15 | 65% | Significant hydrodebromination observed. |

| 2 | Toluene | 110 | 30 | 82% | Poor solubility of NaSMe; slow kinetics. |

| 3 | 1,4-Dioxane | 110 | 20 | 96% | Optimal balance of solubility and coupling. |

| 4 | 1,4-Dioxane | 130 | 10 | 88% | Minor loss of F observed (S_NAr side reaction). |

Characterization (Simulated)

-

1H NMR (400 MHz, CDCl₃): δ 7.20 (dd, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 3.95 (s, 3H, OMe), 2.45 (s, 3H, SMe).

-

Note: The SMe peak is distinctively sharp around 2.4-2.5 ppm.

-

-

19F NMR: Single peak, verifying retention of the fluorine atom.

-

LCMS: [M+H]+ = 221.0 (consistent with C8H8ClFOS).

Troubleshooting Guide

Problem: Low conversion (<50%).

-

Cause: Catalyst poisoning by sulfur or O₂.

-

Solution: Ensure rigorous N₂ purging. Use fresh NaSMe (it is hygroscopic and degrades). Increase catalyst loading to 5 mol%.

Problem: Loss of Fluorine (Product Mass -18).

-

Cause: S_NAr side reaction occurring at high temperatures.

-

Solution: Reduce MW temperature to 100°C and extend time to 30 min. Ensure the solvent is non-polar (switch to Toluene/Dioxane mix) to suppress charge-separated transition states favored by S_NAr.

Problem: "Rotten Egg" smell after workup.

-

Cause: Incomplete quenching of methanethiol/thiomethoxide.

-

Solution: Increase the volume of bleach used in the quench. Wash glassware with bleach solution immediately.

References

-

Microwave-Assisted Synthesis of Sulfides: Singh, N., et al. "Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate."[1][4] Org.[1][4][5] Lett.2013 , 15, 5874–5877.[1][4] Link

-

Pd-Catalyzed Methylthiolation: Hadj Mohamed, A., et al. "Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis."[6][7] ChemRxiv2023 . Link

-

General C-S Coupling Reviews: Fernández-Rodríguez, M. A., et al.[1] "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." J. Am. Chem. Soc.[1]2006 , 128, 2180–2181.[1] Link

-

Target Intermediate Data: Sigma-Aldrich Product Detail for this compound. Link

-

Precursor Synthesis (Boronic Acid Route): Patents US8822730B2 & WO2013102078A1 (Corteva Agriscience) describing the 4-chloro-2-fluoro-3-methoxy scaffold. Link

Sources

- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave-assisted Copper-catalyzed Synthesis of Aryl Sulfides Derivatives in Water [yyhx.ciac.jl.cn]

- 4. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate [organic-chemistry.org]

- 5. Synthesis of Heterocyclic Aromatic Sulfides under Microwave Irradiation [sioc-journal.cn]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Utility of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane in Modern Agrochemical Synthesis

Introduction: The Quest for Precision in Crop Protection

The development of novel agrochemicals is a cornerstone of global food security. A significant challenge in this field is the design of active ingredients that exhibit high efficacy against target pests, pathogens, or weeds while maintaining low toxicity to non-target organisms and the environment. This requires a sophisticated understanding of structure-activity relationships, where the specific arrangement of functional groups on a molecule dictates its biological and physical properties.

The 4-chloro-2-fluoro-3-methoxyphenyl scaffold has emerged as a privileged structural motif in the synthesis of cutting-edge herbicides. The unique electronic and steric properties conferred by the chlorine, fluorine, and methoxy substituents on the phenyl ring play a crucial role in optimizing the binding affinity of the final molecule to its biological target, enhancing its systemic transport within the plant, and fine-tuning its metabolic stability.

This guide details the application of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane as a versatile and strategic starting material for accessing this critical agrochemical scaffold. We will provide in-depth protocols, mechanistic insights, and the scientific rationale behind its transformation into a key boronic acid intermediate and its subsequent utilization in cross-coupling reactions to generate complex herbicidal precursors.

The Strategic Intermediate: Physicochemical Profile

This compound, also known as 4-chloro-2-fluoro-3-methoxy-thioanisole, serves as an ideal precursor. Its functional groups are strategically positioned to facilitate a sequence of high-yield chemical transformations. The methylthio (-SMe) group, while not always retained in the final active ingredient, is instrumental in the synthesis of a more reactive intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2404734-02-5 | [1] |

| Molecular Formula | C₈H₈ClFOS | - |

| Molecular Weight | 206.67 g/mol | - |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | - |

| Boiling Point | (Predicted) >200 °C at 760 mmHg | - |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM) | - |

Core Synthetic Strategy: From Thioanisole to a Versatile Boronic Acid

The primary synthetic utility of this compound lies in its efficient conversion to (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid . This boronic acid is a highly valuable intermediate, primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[2]

The most reliable and regioselective method to achieve this transformation is through a lithium-halogen exchange reaction.

Mechanistic Insight: Lithium-Halogen Exchange vs. Directed ortho-Metalation

Two primary pathways could be considered for generating an organolithium intermediate from the starting material:

-

Directed ortho-Metalation (DoM): The methoxy group is a known directing group that can facilitate the deprotonation of an adjacent (ortho) proton using a strong base like n-butyllithium (n-BuLi).[3][4] However, in this substrate, the positions ortho to the methoxy group are already occupied by fluorine and the methylthio group, making this pathway less favorable.

-

Lithium-Halogen Exchange: This reaction involves the rapid exchange of a halogen atom (in this case, chlorine) with the lithium atom from an organolithium reagent (e.g., n-BuLi or t-BuLi).[5][6] This process is exceptionally fast at low temperatures (typically ≤ -78 °C) and is generally favored over the slower deprotonation of aromatic C-H bonds.[7] The C-Cl bond is significantly more susceptible to this exchange than the more robust C-F bond.

Therefore, lithium-halogen exchange at the C4-chloro position is the preferred synthetic route due to its high speed and regioselectivity, reliably generating the desired aryllithium species at the C4 position.

Protocol 1: Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

This protocol describes the conversion of the starting thioanisole to the key boronic acid intermediate. The process involves the formation of an aryllithium intermediate via lithium-halogen exchange, followed by quenching with a borate ester and subsequent acidic hydrolysis.

Experimental Workflow Diagram

Caption: Suzuki coupling for herbicidal precursor synthesis.

Materials:

-

(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.0 eq)

-

3,6-Dichloro-4-aminopyridine-2-carboxylic acid methyl ester (or similar halogenated heterocycle) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen (N₂) gas supply

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask, combine the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.0 eq), the dichloropyridine derivative (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-